molecular formula C17H27BN2O3 B3030165 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874291-03-9

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B3030165
CAS RN: 874291-03-9
M. Wt: 318.2
InChI Key: CSTLSBXZBKRPIS-UHFFFAOYSA-N
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Description

The compound “tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate” seems to be related . It’s important to note that the exact compound you’re asking about might not be well-studied or commonly used, hence the lack of specific information.


Synthesis Analysis

While specific synthesis information for the compound you asked about is not available, there are related compounds such as “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” which are synthesized through substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are as follows: It has a molecular weight of 186.06, its form is liquid, it has a refractive index n20/D of 1.409 (lit.), it boils at 73 °C/15 mmHg (lit.), and it has a density of 0.912 g/mL at 25 °C (lit.) .

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Drug Delivery Systems

The compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For instance, it has been used to structurally modify hyaluronic acid (HA) for the encapsulation of curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs). These nanoparticles can rapidly release CUR in a ROS environment, which is beneficial for the treatment of diseases like periodontitis .

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of many biologically active compounds . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a related compound, has been used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling Reactions

The compound has been used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon–carbon bonds.

Synthesis of New Pyridazino [4,5-b]indol-4-ones and Pyridazin-3 (2H)-one Analogs

The compound has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which act as DYRK1A inhibitors . DYRK1A is a protein kinase that is implicated in several diseases, including Down syndrome, Alzheimer’s disease, and some cancers.

properties

IUPAC Name

1-(2-methylpropyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLSBXZBKRPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657072
Record name N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

874291-03-9
Record name N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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